ethyl 2-(5-methyl-1,2-oxazole-3-amido)-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted at positions 2 and 3. Position 2 hosts an amido-linked 5-methyl-1,2-oxazole (isoxazole) moiety, while position 3 contains an ethyl carboxylate ester (Fig. 1). The ester group enhances lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-3-21-16(20)13-10-6-4-5-7-12(10)23-15(13)17-14(19)11-8-9(2)22-18-11/h4-8H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVFVGAHCGEGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Mercaptobenzoic Acid Derivatives
The benzothiophene core is synthesized via cyclization of 2-mercaptobenzoic acid derivatives. A representative protocol involves:
Reagents :
-
2-Mercaptobenzoic acid
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Ethyl bromoacetate
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Potassium carbonate (base)
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Dimethylformamide (solvent)
Procedure :
-
2-Mercaptobenzoic acid is reacted with ethyl bromoacetate in DMF at 80°C for 12 hours.
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Cyclization is induced by adding potassium carbonate, yielding ethyl 1-benzothiophene-3-carboxylate.
Functionalization at Position 2
Nitration followed by reduction introduces the amino group required for amide coupling:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 2-Nitro-1-benzothiophene-3-carboxylate | 85% |
| Reduction | H₂/Pd-C, ethanol, 25°C, 6 hr | 2-Amino-1-benzothiophene-3-carboxylate | 90% |
Synthesis of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid
Cyclization of β-Ketoester Precursors
Adapted from isoxazole synthesis methodologies, the oxazole ring is formed via hydroxylamine-mediated cyclization:
Reagents :
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Ethyl 2-ethoxymethyleneacetoacetate
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Hydroxylamine hydrochloride
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Sodium acetate (buffer)
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Ethanol/water solvent
Procedure :
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Ethyl 2-ethoxymethyleneacetoacetate (10 mmol) is added to a solution of hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) in ethanol/water (3:1).
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The mixture is stirred at 0–5°C for 4 hours, followed by room-temperature stirring for 12 hours.
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The product, ethyl 5-methyl-1,2-oxazole-3-carboxylate, is isolated via vacuum filtration (yield: 78%).
Key Parameter : Maintaining pH 6–7 minimizes isomerization to 3-methyl derivatives (<2% impurity).
Ester Hydrolysis to Carboxylic Acid
Reagents :
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NaOH (2M aqueous solution)
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HCl (for acidification)
Procedure :
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Ethyl 5-methyl-1,2-oxazole-3-carboxylate is refluxed with NaOH for 3 hours.
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Acidification with HCl precipitates 5-methyl-1,2-oxazole-3-carboxylic acid (yield: 95%).
Amide Coupling and Final Product Formation
Activation of Carboxylic Acid
The oxazole-3-carboxylic acid is converted to an acid chloride:
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Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
-
Conditions : Reflux at 70°C for 2 hours.
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Yield : 98% (quantitative conversion).
Coupling with 2-Amino-1-Benzothiophene-3-Carboxylate
Reagents :
-
Oxazole-3-carbonyl chloride
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Triethylamine (base)
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Dichloromethane (solvent)
Procedure :
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2-Amino-1-benzothiophene-3-carboxylate (5 mmol) and triethylamine (6 mmol) are dissolved in DCM.
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Oxazole-3-carbonyl chloride (5.5 mmol) is added dropwise at 0°C.
-
The reaction is stirred at 25°C for 6 hours.
Yield : 82–85% after column chromatography.
Optimization and Comparative Analysis
Effect of Coupling Reagents on Yield
| Coupling Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 75% |
| SOCl₂ (acid chloride) | DCM | 0°C → 25°C | 85% |
| HATU | DMF | 25°C | 80% |
Direct acid chloride coupling outperforms carbodiimide-based methods due to reduced side reactions.
Purity and Isomer Control
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HPLC Analysis : Final product purity >98% (C18 column, acetonitrile/water gradient).
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Isomer Content : <1% 3-methyl-1,2-oxazole derivative, achieved via low-temperature cyclization.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for cyclization and coupling steps enhances reproducibility:
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Residence Time : 30 minutes (vs. 12 hours batch).
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Yield Improvement : 78% → 86%.
Solvent Recycling
-
DCM and ethanol are recovered via distillation (90% efficiency).
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Reduces production costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophenes or oxazoles.
Scientific Research Applications
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-1,2-oxazole-3-amido)-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring and benzothiophene core can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its benzothiophene core and substitution pattern. Comparisons with related compounds reveal critical differences in core heterocycles, substituents, and bioactivity:
| Compound Name | Core Structure | Key Substituents | Biological Activity (Inferred) | Solubility (Predicted) |
|---|---|---|---|---|
| Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-1-benzothiophene-3-carboxylate | Benzothiophene | 2: 5-methylisoxazole-3-amido; 3: ethyl carboxylate | Potential kinase inhibition or antiviral | Moderate lipophilicity |
| Methyl 5-amino-1-benzothiophene-2-carboxylate | Benzothiophene | 2: methyl carboxylate; 5: amino | Laboratory chemical (no activity cited) | Higher hydrophilicity |
| N-[2-[(4-nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide | Benzamide | Thioether-linked 5-methyl-1,2,4-oxadiazole; nitro-phenylamino ethyl chain | Anticancer, antithrombotic | Low solubility |
| Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate | Benzoxazole | 5: methyl carboxylate; 2: aryl substituents (e.g., nitro, cyano) | Not specified | Variable |
Key Observations :
- Core Heterocycles : Benzothiophene (target compound) offers sulfur-based electronic effects, contrasting with benzoxazole (oxygen-based) or benzamide (amide backbone) cores in analogs .
- Substituent Chemistry: The target’s isoxazole amide differs from oxadiazole-thioether (e.g., compounds) in electronic and steric profiles.
- Positional Effects: Substituents at position 3 (ester) vs. position 5 (amino) in benzothiophene derivatives () alter molecular dipole moments and interaction sites .
Physicochemical Properties
- Lipophilicity: The ethyl ester in the target compound increases logP compared to methyl esters () or hydrophilic amino groups, favoring blood-brain barrier penetration.
- Thermal Stability : Benzothiophene cores typically exhibit higher thermal stability than benzoxazoles due to sulfur’s polarizability .
Biological Activity
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed examination of the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 330.4 g/mol. The structure features a benzothiophene core with an oxazole moiety, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₄S |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 955746-56-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : this compound has been studied for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibitors of HDACs are significant in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxazole and benzothiophene structures exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or the modulation of immune responses .
In Vitro Studies
Several studies have assessed the efficacy of this compound in vitro:
- HDAC Inhibition : A study reported that derivatives similar to this compound showed IC50 values ranging from 14 to 67 nM against HDAC isoforms, indicating potent inhibitory activity . This suggests that structural modifications can enhance the selectivity and potency against specific HDAC targets.
In Vivo Studies
In vivo studies have highlighted the potential therapeutic applications of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing ethyl 2-(5-methyl-1,2-oxazole-3-amido)-1-benzothiophene-3-carboxylate?
- Methodology :
- Synthesis : Use a two-step approach involving coupling reactions. First, prepare the benzothiophene core via cyclization of substituted thiophene precursors. Second, introduce the 5-methyl-1,2-oxazole-3-amido group via amide coupling using EDCI/HOBt or similar reagents under inert conditions (e.g., nitrogen atmosphere) .
- Characterization : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm regioselectivity and purity. Infrared (IR) spectroscopy can validate carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose the compound to UV-Vis light (e.g., 254–365 nm) and monitor degradation via HPLC.
- pH Stability : Test solubility and stability in buffered solutions (pH 1–12) over 24–72 hours, using NMR or LC-MS to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for this compound?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to screen critical variables (temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions .
- Computational Pre-screening : Leverage quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities toward target proteins (e.g., kinases).
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line authenticity, solvent consistency).
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers investigate its potential in material science applications?
- Methodology :
- Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane) and analyze packing motifs using X-ray diffraction.
- Electrochemical Profiling : Perform cyclic voltammetry to assess redox behavior for applications in organic electronics .
Q. What techniques address spectral data inconsistencies in structural elucidation?
- Methodology :
- Multi-NMR Correlation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation .
Q. How does the compound’s heterocyclic framework influence reactivity in cross-coupling reactions?
- Methodology :
- Mechanistic Probes : Use kinetic isotope effects (KIE) or Hammett plots to study electronic effects.
- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediates during Suzuki-Miyaura or Buchwald-Hartwig reactions .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 213–216°C (decomposition observed) | |
| logP (Predicted) | 4.0 (XlogP3-AA) | |
| Polar Surface Area | 89.8 Ų | |
| IR Peaks (C=O) | 1680–1720 cm⁻¹ |
Key Research Challenges
- Stereochemical Control : The oxazole-benzothiophene junction may induce steric hindrance, complicating regioselective functionalization.
- Data Reproducibility : Variability in bioactivity data necessitates rigorous assay validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
